Cas no 896354-42-0 (N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide is a benzothiazole-derived compound characterized by its unique structural features, including dimethoxy and methylsulfanyl substituents. This molecule exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its heterocyclic core, which is known to confer bioactivity. The presence of electron-donating methoxy groups may enhance solubility and metabolic stability, while the methylsulfanyl moiety could influence binding affinity in target interactions. Its well-defined chemical structure allows for precise modifications, making it a valuable scaffold for drug discovery and development. The compound's synthetic accessibility and functional group versatility further contribute to its utility in medicinal chemistry applications.
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide structure
896354-42-0 structure
商品名:N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
CAS番号:896354-42-0
MF:C17H16N2O3S2
メガワット:360.450541496277
CID:5984104
PubChem ID:7266863

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
    • Benzamide, N-(5,6-dimethoxy-2-benzothiazolyl)-2-(methylthio)-
    • N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
    • SR-01000022315
    • SR-01000022315-1
    • AKOS024659745
    • F2553-0444
    • 896354-42-0
    • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
    • インチ: 1S/C17H16N2O3S2/c1-21-12-8-11-15(9-13(12)22-2)24-17(18-11)19-16(20)10-6-4-5-7-14(10)23-3/h4-9H,1-3H3,(H,18,19,20)
    • InChIKey: OYOPKGZUYCNPBU-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2=CC(OC)=C(OC)C=C2S1)(=O)C1=CC=CC=C1SC

計算された属性

  • せいみつぶんしりょう: 360.06023472g/mol
  • どういたいしつりょう: 360.06023472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 114Ų

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 8.62±0.70(Predicted)

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2553-0444-40mg
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2553-0444-50mg
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2553-0444-2mg
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2553-0444-5mg
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2553-0444-2μmol
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2553-0444-1mg
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2553-0444-100mg
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2553-0444-15mg
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2553-0444-5μmol
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2553-0444-20mg
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide
896354-42-0 90%+
20mg
$99.0 2023-05-16

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide 関連文献

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamideに関する追加情報

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide: A Comprehensive Overview of Its Properties and Applications

The compound N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide (CAS No. 896354-42-0) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This benzothiazole derivative is characterized by its unique structural features, including a dimethoxybenzothiazole core and a methylsulfanylbenzamide moiety, which contribute to its diverse range of potential applications.

One of the most frequently asked questions about this compound is: "What are the key chemical properties of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide?" The molecule exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while being less soluble in water. Its molecular weight is approximately 360.45 g/mol, and it typically appears as a white to off-white crystalline powder under standard conditions.

Recent studies have highlighted the potential of benzothiazole-based compounds in pharmaceutical research, particularly in the development of novel therapeutic agents. The dimethoxy substitution pattern on the benzothiazole ring is known to influence the compound's biological activity, making it a subject of interest for drug discovery programs targeting various disease pathways.

In material science applications, researchers are exploring the use of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide as a building block for advanced organic materials. Its conjugated system and electron-rich nature make it potentially useful in the development of organic semiconductors or as a component in light-emitting devices. This aligns with current industry trends toward sustainable and organic electronic materials.

The synthesis of CAS 896354-42-0 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Common synthetic routes may include the condensation of appropriately substituted benzothiazole amines with activated benzoyl derivatives. Purification methods often involve recrystallization or column chromatography to achieve pharmaceutical-grade material.

Analytical characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry. These methods confirm the molecular structure and purity of the material, which is crucial for research and potential commercial applications.

From a regulatory perspective, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide is not currently listed as a controlled substance in major pharmaceutical markets. However, researchers and manufacturers should always consult the latest regulatory guidelines in their specific jurisdictions before developing or commercializing products containing this compound.

The stability profile of 896354-42-0 is an important consideration for storage and handling. Preliminary data suggests that the compound remains stable under standard laboratory conditions when protected from light and moisture. Long-term stability studies are typically conducted to determine appropriate storage conditions for specific applications.

In the context of green chemistry initiatives, there is growing interest in developing more sustainable synthetic routes for benzothiazole derivatives like this compound. Researchers are exploring catalytic methods and alternative solvents to reduce the environmental impact of production processes while maintaining high yields and purity.

The commercial availability of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide has increased in recent years, with several specialty chemical suppliers offering the compound in various quantities and purity grades. Pricing typically depends on the scale of purchase and the required purity level, with research quantities generally available at reasonable costs.

Looking toward future applications, the compound's structural features suggest potential in areas such as fluorescent probes or sensors. The dimethoxybenzothiazole moiety in particular may offer interesting photophysical properties that could be exploited in analytical or diagnostic applications.

For researchers considering working with this compound, it's important to note that while 896354-42-0 is not classified as highly hazardous, standard laboratory safety precautions should always be followed. This includes the use of personal protective equipment and proper ventilation when handling the material in powder form.

The intellectual property landscape surrounding N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide includes several patents covering its synthesis methods and potential applications. Newcomers to the field should conduct thorough patent searches before developing commercial products based on this chemical entity.

In summary, CAS 896354-42-0 represents an interesting example of modern heterocyclic chemistry with potential applications across multiple scientific disciplines. Its unique combination of structural features continues to attract research attention, particularly in the pharmaceutical and materials science sectors. As understanding of its properties and applications grows, we can expect to see continued innovation surrounding this versatile compound.

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